![molecular formula C25H28N8S2 B4766709 N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)]](/img/structure/B4766709.png)
N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)]
Overview
Description
N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)] is a chemical compound with potential applications in scientific research. It is a bis-thiourea derivative of methylenebispyrazole. The compound has been synthesized and studied for its biological and chemical properties.
Mechanism of Action
The mechanism of action of N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)] is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms and cancer cells. It may also act as a chelating agent for heavy metals, preventing their toxicity.
Biochemical and Physiological Effects:
N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)] has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various types of microorganisms, including bacteria and fungi. It has also been found to exhibit antitumor activity, inhibiting the growth of cancer cells. In addition, the compound has been studied for its potential use as a chelating agent for heavy metals, which could have important implications for environmental and occupational health.
Advantages and Limitations for Lab Experiments
One advantage of using N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)] in lab experiments is its potential to inhibit the growth of microorganisms and cancer cells. This could be useful for studying the mechanisms of these diseases and developing new treatments. Another advantage is its potential use as a chelating agent for heavy metals, which could be important for environmental and occupational health research.
One limitation of using N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)] in lab experiments is that its mechanism of action is not fully understood. This could make it difficult to interpret the results of experiments and design new studies. Another limitation is that the compound may have side effects or toxicity, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)]. One area of focus could be on further elucidating the compound's mechanism of action, which could help to identify new targets for drug development. Another area of focus could be on exploring the compound's potential use as a chelating agent for heavy metals, which could have important implications for environmental and occupational health. Finally, future research could focus on developing new derivatives of the compound with improved properties and efficacy.
Scientific Research Applications
N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)] has been studied for its potential applications in scientific research. The compound has been found to exhibit antifungal, antibacterial, and antitumor activity. It has also been studied for its potential use as a chelating agent for heavy metals.
properties
IUPAC Name |
1-(1-phenylethyl)-3-[1-[[4-(1-phenylethylcarbamothioylamino)pyrazol-1-yl]methyl]pyrazol-4-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8S2/c1-18(20-9-5-3-6-10-20)28-24(34)30-22-13-26-32(15-22)17-33-16-23(14-27-33)31-25(35)29-19(2)21-11-7-4-8-12-21/h3-16,18-19H,17H2,1-2H3,(H2,28,30,34)(H2,29,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLCZQYUXWMNKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NC2=CN(N=C2)CN3C=C(C=N3)NC(=S)NC(C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-[methanediylbis(1H-pyrazole-1,4-diyl)]bis[3-(1-phenylethyl)(thiourea)] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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